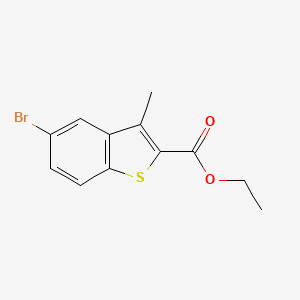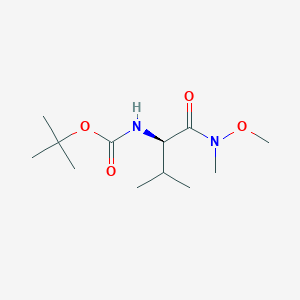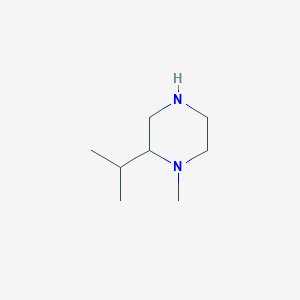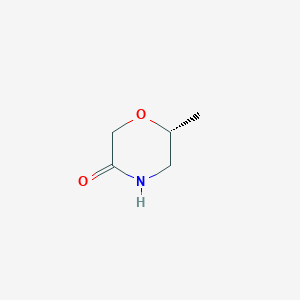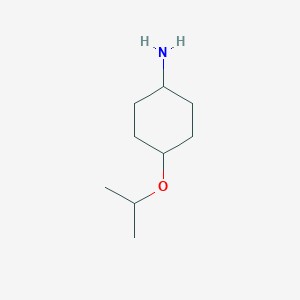![molecular formula C12H25NO B1422911 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol CAS No. 1311314-28-9](/img/structure/B1422911.png)
3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol
Descripción general
Descripción
“3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol” is a compound that has a cyclohexyl group, an isopropyl group, and an amino group attached to a propane molecule . It is a solid substance .
Molecular Structure Analysis
The molecular formula of “3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol” is C9H19NO . The structure includes a cyclohexyl ring, an isopropyl group, and an amino group attached to a propane molecule .Physical And Chemical Properties Analysis
The molecular weight of “3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol” is 157.25 g/mol . It is a solid substance .Aplicaciones Científicas De Investigación
Antifungal Applications
The molecule has been used as a base for synthesizing derivatives with significant antifungal properties. For instance, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from similar structures, displayed remarkable activity against Candida spp. strains, outperforming standard antifungal agents like Itraconazole and Fluconazole. These derivatives exhibit high selectivity and low toxicity, making them promising candidates for antifungal therapies (Zambrano-Huerta et al., 2019).
Dendrimer Synthesis
The structure of 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol is closely related to compounds used in dendrimer synthesis. A study detailed the synthesis of poly(ether imine) dendrimers using a 3-amino-propan-1-ol base. These dendrimers were found to be non-toxic and are considered valuable for various biological studies (Krishna et al., 2005).
Synthesis of Antimicrobial Agents
Derivatives of 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol have been synthesized and evaluated for their antimicrobial properties. For example, the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines yielded compounds with enhanced antimicrobial efficiency compared to existing medical agents (Jafarov et al., 2019).
Molecular Recognition Applications
A derivative, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, demonstrated potential in molecular recognition, detecting isomers of acids through NMR or fluorescence spectroscopy. This derivative shows promise for quantitative determination in practical applications, hinting at the versatility of compounds related to 3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol (Khanvilkar & Bedekar, 2018).
Propiedades
IUPAC Name |
3-cyclohexyl-3-(propan-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-10(2)13-12(8-9-14)11-6-4-3-5-7-11/h10-14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLUQVBMROUNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CCO)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1422828.png)
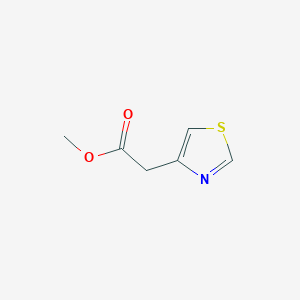
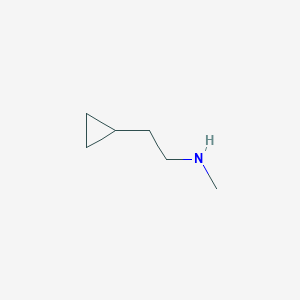
![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)
![Methyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B1422837.png)
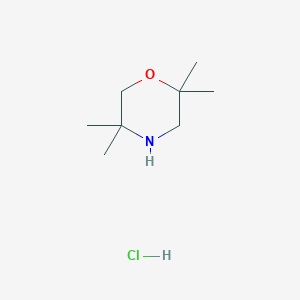
![[2-(Difluoromethoxy)-4-methoxyphenyl]methanol](/img/structure/B1422839.png)
